5-Bromo-2-cyclobutylpyridine
Overview
Description
5-Bromo-2-cyclobutylpyridine: is an organic compound with the molecular formula C9H10BrN. It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a cyclobutyl group is attached at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclobutylpyridine typically involves the bromination of 2-cyclobutylpyridine. One common method is the use of bromine (Br2) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the 5th position of the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-cyclobutylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3).
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other substituted pyridines.
Scientific Research Applications
Chemistry: 5-Bromo-2-cyclobutylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They may act as ligands for biological targets such as receptors or enzymes, contributing to the development of new therapeutic agents .
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and materials science. Its reactivity and functional group compatibility make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclobutylpyridine and its derivatives depends on their specific biological targets. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular pathways involved can vary widely based on the specific application and target .
Comparison with Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a cyclobutyl group.
5-Bromo-2-phenylpyridine: Contains a phenyl group at the 2nd position instead of a cyclobutyl group.
5-Bromo-2-ethylpyridine: Features an ethyl group at the 2nd position.
Uniqueness: 5-Bromo-2-cyclobutylpyridine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific synthetic and medicinal applications .
Properties
IUPAC Name |
5-bromo-2-cyclobutylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIFQWGAWOPTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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